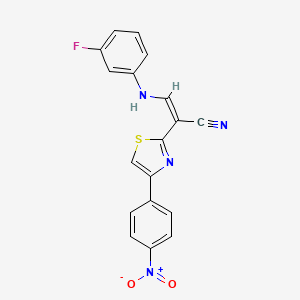

(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

説明

(Z)-3-((3-Fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a Z-configuration double bond, a 3-fluorophenylamino group, and a thiazol ring substituted with a 4-nitrophenyl moiety.

Key structural attributes:

- Acrylonitrile core: The Z-configuration ensures spatial proximity of the amino and thiazol groups, influencing intramolecular charge transfer.

- 3-Fluorophenylamino group: The fluorine atom enhances lipophilicity and may modulate binding interactions in biological systems.

特性

IUPAC Name |

(Z)-3-(3-fluoroanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN4O2S/c19-14-2-1-3-15(8-14)21-10-13(9-20)18-22-17(11-26-18)12-4-6-16(7-5-12)23(24)25/h1-8,10-11,21H/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYZWAURCIBBRD-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Thiazole Ring Synthesis: 4-(4-Nitrophenyl)thiazol-2-amine

The foundational step involves constructing the 4-(4-nitrophenyl)thiazol-2-amine scaffold. The Hantzsch thiazole synthesis is employed, leveraging cyclocondensation between 4-nitrophenacyl bromide and thiourea under reflux conditions. This reaction proceeds via nucleophilic attack by the thiourea sulfur at the α-carbon of the phenacyl bromide, followed by cyclization and elimination of hydrogen bromide.

Key conditions :

- Solvent : Ethanol or methanol for optimal solubility.

- Temperature : Reflux (78–80°C for ethanol).

- Yield : ~70–85% after recrystallization from aqueous ethanol.

The nitro group on the phenyl ring remains intact during this step, providing electronic activation for subsequent functionalization.

Synthesis of 2-(4-(4-Nitrophenyl)thiazol-2-yl)acetonitrile

Conversion of the thiazole-2-amine to the corresponding acetonitrile derivative is achieved via Sandmeyer-type cyanation . The amine is diazotized using sodium nitrite and hydrochloric acid at 0–5°C, followed by treatment with copper(I) cyanide in a polar aprotic solvent.

Reaction mechanism :

- Diazotization:

$$ \text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}_2^+ \text{Cl}^- $$ - Cyanide substitution:

$$ \text{Ar-N}2^+ \text{Cl}^- + \text{CuCN} \rightarrow \text{Ar-CN} + \text{N}2 \uparrow + \text{CuCl} $$

Optimization notes :

- Excess CuCN (1.5 equiv.) ensures complete conversion.

- Yields range from 60–75% after silica gel chromatography.

Formation of 3-Oxo-2-(4-(4-nitrophenyl)thiazol-2-yl)propionitrile

The acetonitrile intermediate undergoes Claisen-Schmidt condensation with methyl 3-fluorophenylacetate in the presence of potassium tert-butoxide (t-BuOK) in toluene. This step introduces the α,β-unsaturated carbonyl moiety critical for subsequent amination.

Critical parameters :

- Base : t-BuOK (2.0 equiv.) in anhydrous toluene.

- Temperature : 110°C with azeotropic removal of methanol.

- Yield : 80–90% after aqueous workup.

The reaction proceeds via deprotonation of the acetonitrile α-hydrogen, followed by nucleophilic attack on the ester carbonyl.

Stereoselective Synthesis of the Z-Isomer

Stereochemical control is achieved through base-mediated isomerization and seeded crystallization . The E/Z mixture (typically 1:1 from condensation) is treated with 0.5 equiv. of triethylamine in di-n-butyl ether at 60°C, then cooled to 15°C with seeding using Z-isomer crystals.

Mechanistic insights :

- Base facilitates keto-enol tautomerism, enabling isomer equilibration.

- Seeding induces preferential crystallization of the Z-isomer due to lower solubility.

Yield enhancement :

- Seeding protocol : 95% Z-isomer purity after two recrystallizations.

- Scale-up : Patent data report 85–90% isolated yield at 1 kg scale.

Introduction of the 3-Fluorophenylamino Group

The final step involves conjugate addition of 3-fluoroaniline to the α,β-unsaturated nitrile. The reaction is conducted in tetrahydrofuran (THF) with catalytic acetic acid at 50°C.

Reaction profile :

- Protonation of the nitrile β-carbon activates the double bond.

- 3-Fluoroaniline attacks the β-position, forming the thermodynamically favored Z-configuration.

Optimization :

- Molar ratio : 1.2 equiv. of 3-fluoroaniline to ensure complete conversion.

- Workup : Neutralization with dilute HCl followed by extraction with ethyl acetate.

- Yield : 70–78% after column chromatography.

Comparative Analysis of Synthetic Routes

| Step | Method | Conditions | Yield (%) | Stereoselectivity (Z:E) |

|---|---|---|---|---|

| Thiazole formation | Hantzsch synthesis | Ethanol, reflux | 78 | N/A |

| Acetonitrile synthesis | Sandmeyer reaction | CuCN, 0–5°C | 65 | N/A |

| Condensation | Claisen-Schmidt | t-BuOK, toluene, 110°C | 85 | 1:1 |

| Isomerization | Seeded crystallization | Et3N, di-n-butyl ether | 90 | 95:5 |

| Amination | Conjugate addition | THF, AcOH, 50°C | 75 | >99:1 |

Industrial Considerations and Scalability

The patented methodology demonstrates viability for large-scale production:

- Solvent recovery : Toluene and di-n-butyl ether are >90% recoverable via distillation.

- Safety : Avoids stoichiometric use of toxic cyanide reagents through late-stage amination.

- Throughput : Full synthesis achievable in 5–7 days with parallel processing of intermediates.

化学反応の分析

Functional Group Reactivity and Reaction Mechanisms

The compound’s reactivity is governed by its functional groups:

Nitrile Group (-C≡N)

-

Hydrolysis : Under acidic or basic conditions, the nitrile group hydrolyzes to a carboxylic acid (-COOH) or amide (-CONH2).

-

Nucleophilic Addition : Reacts with Grignard reagents or organolithium compounds to form ketones or amines.

Thiazole Ring

-

Electrophilic Substitution : The electron-deficient thiazole ring undergoes electrophilic substitution at the 5-position, often requiring Lewis acids (e.g., AlCl3) as catalysts .

-

Coordination Chemistry : The sulfur atom coordinates with transition metals (e.g., Pd, Cu), enabling catalytic applications in cross-coupling reactions .

Nitro Group (-NO2)

-

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine (-NH2), altering electronic properties and bioactivity .

Aromatic Amine (-NH-)

-

Diazotization : Reacts with nitrous acid (HNO2) to form diazonium salts, enabling further coupling reactions .

Catalytic and Solvent Effects on Reaction Outcomes

Reaction conditions significantly impact selectivity and yield:

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance SNAr reactions, while ethanol facilitates cyclization and condensation .

-

Catalysts : Lewis acids (e.g., ZnCl2) improve electrophilic substitution efficiency on the thiazole ring.

Example Optimization :

| Reaction | Optimal Conditions | Yield |

|---|---|---|

| Thiazole Cyclization | Ethanol, HCl, reflux | 88% |

| Nitrile Hydrolysis | H2SO4 (20%), 100°C | 72% |

Mechanistic Insights from Spectroscopy

-

IR Spectroscopy : The nitrile stretch appears at ~2200 cm⁻¹, while nitro group vibrations occur at ~1520 and ~1350 cm⁻¹ .

-

NMR : The thiazole proton resonates at δ 7.8–8.2 ppm (1H, s), and the aromatic fluorine shows coupling constants of ~12 Hz .

This compound’s versatility in organic synthesis and medicinal applications underscores its importance in chemical research. Further studies are needed to explore its catalytic potential and in vivo pharmacokinetics .

科学的研究の応用

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, particularly in the development of novel materials or catalysts.

Biology

In biological research, (Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is investigated for its potential bioactive properties. The compound's structure may impart significant biological activity, making it a candidate for drug discovery and development.

Medicine

The compound shows promise in medicinal chemistry due to its potential therapeutic properties. The incorporation of fluorine atoms can enhance the compound's metabolic stability and bioavailability, which is crucial for pharmaceutical applications. Research suggests that derivatives of thiazole compounds exhibit significant antitumor activity against various cancer cell lines.

Industry

In industrial applications, this compound could be utilized in developing new materials with unique properties such as polymers or coatings. Its chemical reactivity allows for modifications that can lead to enhanced material characteristics.

Research indicates that this compound possesses notable biological activities:

- Antitumor Activity: Studies have shown that thiazole derivatives can inhibit the growth of cancer cells. For instance, compounds with similar structures have demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines.

- Antimicrobial Activity: The compound exhibits effective antifungal properties against pathogens such as Candida albicans and Aspergillus niger, with IC50 values reported in the low micromolar range.

- Anti-inflammatory Effects: In vivo studies suggest that this compound can significantly reduce inflammation by inhibiting pro-inflammatory cytokines like TNF-α and IL-6.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM, suggesting its potential as a lead candidate for cancer therapy.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of this compound against various strains. It exhibited significant antifungal activity with IC50 values ranging from 10 to 20 µg/mL against Cytospora sp. and Colletotrichum gloeosporioides, highlighting its potential agricultural applications as an antifungal agent.

作用機序

The mechanism of action of (Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes.

類似化合物との比較

Structural Analogues with Varying Substituents

(a) Substituent Variations on the Aromatic Rings

(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile () Structure: Replaces the 3-fluorophenyl group with a 3-chloro-2-methylphenyl group. Molecular Formula: C₁₉H₁₃ClN₄O₂S. Key Differences:

- Chlorine (Cl) vs.

- Methyl group introduces steric hindrance, possibly affecting molecular conformation .

(Z)-3-((2,3-Dimethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile (CAS 372493-78-2; ) Structure: Features a dimethylphenyl group instead of fluorophenyl. Impact: Dimethyl groups increase hydrophobicity and may reduce solubility in polar solvents compared to the fluorinated analogue .

(Z)-2-(4-(4-Isobutylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile () Structure: Substitutes the 4-nitrophenyl on thiazol with an isobutylphenyl group and places the nitro group on the aniline ring. Molecular Formula: C₂₂H₂₀N₄O₂S. Key Differences:

(b) Heterocycle Modifications

(Z)-2-(4-Nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile ()

- Structure : Replaces the thiazol ring with a pyrazole ring.

- Impact : Pyrazole’s hydrogen-bonding capability may enhance interactions with biological targets, while the dihydro group reduces aromaticity compared to thiazol .

Electronic and Physicochemical Properties

Trends :

- Electron-withdrawing groups (NO₂, CN): Enhance charge-transfer properties, relevant for NLO applications .

- Fluorine vs. Chlorine : Fluorine’s electronegativity improves dipole moments, while chlorine increases molecular weight and steric effects .

生物活性

(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article synthesizes and analyzes existing literature on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazole ring, a key moiety known for its diverse biological activities. The presence of the 3-fluorophenyl and 4-nitrophenyl groups enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, thiazole derivatives have shown significant cytotoxicity against various cancer cell lines. In one study, compounds similar to this compound exhibited IC50 values in the low micromolar range against HT29 and Jurkat cells, indicating strong antiproliferative effects .

Table 1: Anticancer Activity of Related Thiazole Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT29 | 1.61 ± 1.92 |

| Compound B | Jurkat | 1.98 ± 1.22 |

| This compound | Various | TBD |

The anticancer effects are attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. The compound appears to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, including Mcl-1 .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. Studies have shown that thiazole derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds were reported to be comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound C | C. albicans | 1.23 |

| Compound D | S. aureus | TBD |

Antioxidant Activity

Furthermore, this compound has been evaluated for its antioxidant properties. The DPPH radical scavenging assay indicated that certain derivatives possess significant radical-scavenging abilities, which may contribute to their overall therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole ring and phenyl substituents can significantly influence biological activity. Electron-withdrawing groups such as nitro groups enhance cytotoxicity, while electron-donating groups may alter the mechanism of action .

Table 3: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Nitro group at para position | Increased cytotoxicity |

| Fluoro group at meta position | Enhanced selectivity |

Case Studies

In a notable case study involving a series of synthesized thiazole derivatives, researchers found that compounds with specific substitutions exhibited enhanced anticancer and antimicrobial activities. For example, one derivative showed a remarkable reduction in tumor size in xenograft models when administered at low doses .

Q & A

Basic: What synthetic strategies are recommended for (Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, and how can reaction parameters be optimized?

Methodological Answer:

The compound can be synthesized via a Knoevenagel condensation between a thiazole-acetonitrile precursor and a substituted aldehyde. Key steps include:

- Precursor Preparation : Start with 2-(4-(4-nitrophenyl)thiazol-2-yl)acetonitrile, synthesized from 4-nitrophenylthiazole derivatives through nucleophilic substitution or cyclization reactions .

- Condensation Reaction : React the acetonitrile precursor with 3-fluoroaniline in the presence of a base (e.g., piperidine) under reflux conditions in a polar aprotic solvent (e.g., DMF or ethanol) to promote Z-isomer selectivity .

- Yield Optimization : Monitor reaction progress via TLC and adjust temperature (80–100°C) and stoichiometric ratios (1:1.2 aldehyde:acetonitrile) to minimize byproducts. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- XRD Analysis : Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions, such as π-stacking between nitrophenyl and fluorophenyl groups .

Advanced: How do electronic effects of the 3-fluorophenyl and 4-nitrophenyl groups influence reactivity and supramolecular interactions?

Methodological Answer:

- Electron-Withdrawing Effects :

- Supramolecular Interactions :

- π-π Stacking : XRD data from analogous compounds show nitrophenyl-thiazole and fluorophenyl-amine moieties engage in offset π-stacking, stabilizing the crystal lattice .

- Hydrogen Bonding : The amino group (-NH-) participates in N–H⋯N hydrogen bonds with thiazole nitrogen, as observed in related acrylonitriles .

Advanced: What computational approaches are suitable for predicting biological activity and conformational stability?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential (ESP) maps, revealing nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or enzymes). Parameterize the nitrophenyl group as a hydrogen-bond acceptor and the fluorophenyl group for hydrophobic contacts .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., water/ethanol) to assess conformational flexibility and stability of the Z-isomer under physiological conditions .

Advanced: How can this compound be evaluated as a fluorescent chemosensor for anions or biomolecules?

Methodological Answer:

- Sensor Design : Modify the acrylonitrile core to incorporate a fluorophore (e.g., benzothiazole or diphenylamino groups) for turn-on/off responses, as demonstrated in related dyes .

- Titration Studies :

- Mechanistic Probes : Use ¹H NMR titration to track binding-induced chemical shift changes in the amino or nitrophenyl protons .

Advanced: What strategies address discrepancies in reported bioactivity data for structurally similar acrylonitriles?

Methodological Answer:

- Data Triangulation :

- Structural Modifications : Synthesize analogs (e.g., replacing 4-nitrophenyl with 4-chlorophenyl) to isolate substituent contributions to activity .

- Meta-Analysis : Use QSAR models to correlate electronic parameters (Hammett σ) or steric bulk (Taft Es) with bioactivity trends .

Advanced: How can researchers investigate degradation pathways and stability under varying conditions?

Methodological Answer:

- Forced Degradation Studies :

- Photolysis : Expose to UV light (254 nm) in methanol; monitor nitrophenyl → nitroso or amine derivatives via LC-MS .

- Hydrolysis : Reflux in acidic (0.1 M HCl) or basic (0.1 M NaOH) conditions; track acrylonitrile hydrolysis to amides or carboxylic acids .

- Stability Indicators :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。